2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a phenylacetamide moiety linked to a pyridinyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactionsThe phenylacetamide moiety is then attached via an amide coupling reaction, often using reagents like chloroacetyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the bromine atom could result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, potentially leading to the discovery of new drugs.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro and bromine substituents may play a role in modulating the compound’s binding affinity and specificity, while the pyrazole and pyridinyloxy groups could be involved in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole, 3-bromo-5-methyl-: This compound shares the bromine and methyl substituents but has a different heterocyclic core.
Imidazole Derivatives: These compounds also feature nitrogen-containing heterocycles and exhibit a wide range of biological activities.
Uniqueness
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]ACETAMIDE is unique due to its combination of substituents and the presence of both pyrazole and pyridinyloxy groups
Properties
Molecular Formula |
C17H13BrN6O6 |
---|---|
Molecular Weight |
477.2g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H13BrN6O6/c1-10-16(18)17(24(28)29)21-22(10)9-15(25)20-11-5-12(23(26)27)7-14(6-11)30-13-3-2-4-19-8-13/h2-8H,9H2,1H3,(H,20,25) |
InChI Key |
WWKMIWQNONFYMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.